1-Tert-butyl 3-methyl 2,5-dihydropyrrole-1,3-dicarboxylate
CAS No.:
Cat. No.: VC16707194
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H17NO4 |
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Molecular Weight | 227.26 g/mol |
IUPAC Name | 1-O-tert-butyl 3-O-methyl 2,5-dihydropyrrole-1,3-dicarboxylate |
Standard InChI | InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-6-5-8(7-12)9(13)15-4/h5H,6-7H2,1-4H3 |
Standard InChI Key | XGXOVXLULNFLQY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC=C(C1)C(=O)OC |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s core structure consists of a 2,5-dihydropyrrole ring, a partially unsaturated heterocycle with one nitrogen atom and reduced double bonds at the 2- and 5-positions. The tert-butyl carbamate group (–OC(O)C(CH₃)₃) and methyl ester (–OC(O)CH₃) are appended to the nitrogen and C3 positions, respectively. This configuration distinguishes it from fully saturated pyrrolidine derivatives and fully aromatic pyrroles .
Table 1: Key Structural Properties
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically begins with tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate, which undergoes sequential acylation at the C3 position. Key steps include:
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Protection of the pyrrole nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
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Methyl esterification via reaction with methyl chloroformate in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Reaction Scheme:
Industrial Optimization
Large-scale production emphasizes yield enhancement through solvent selection (e.g., tetrahydrofuran or dichloromethane) and temperature control (0–25°C). Post-synthesis purification involves column chromatography or recrystallization to achieve >95% purity .
Chemical Reactivity and Applications
Functional Group Transformations
The ester groups and dihydropyrrole ring enable diverse reactions:
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Hydrolysis: Basic or acidic conditions cleave the esters to carboxylic acids, useful for further derivatization.
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Reduction: Catalytic hydrogenation saturates the dihydropyrrole ring to pyrrolidine, altering pharmacokinetic properties .
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Cross-Coupling: Suzuki-Miyaura reactions at the C4 position introduce aryl or heteroaryl groups for drug discovery .
Antimicrobial Activity
Derivatives of this compound exhibit moderate antibacterial effects against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) by disrupting cell wall synthesis.
Comparative Analysis with Structural Analogs
(S)-1-tert-Butyl 3-Methyl Pyrrolidine-1,3-Dicarboxylate (CAS 313706-15-9)
The fully saturated pyrrolidine version demonstrates enhanced metabolic stability in pharmacokinetic studies, with a plasma half-life of 6.2 hours in rats .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interaction with bacterial penicillin-binding proteins.
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Derivative Libraries: Synthesize fluorinated analogs to enhance blood-brain barrier penetration.
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Green Chemistry: Develop aqueous-phase synthesis routes to reduce solvent waste.
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